molecular formula C12H15ClN6O B2909757 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride CAS No. 1170474-58-4

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride

Cat. No.: B2909757
CAS No.: 1170474-58-4
M. Wt: 294.74
InChI Key: QJLIRBPLBUEGGU-UHFFFAOYSA-N
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Description

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride is a chemical compound with a molecular weight of 294.74 g/mol . It is used primarily in biochemical and proteomics research . The compound features a tetrazole ring attached to a benzoyl group, which is further connected to a piperazine ring. This structure imparts unique chemical properties and potential biological activities.

Safety and Hazards

  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory irritation
  • Precautionary Statements : Handle with care, avoid inhalation, and wear protective equipment

Mechanism of Action

Target of Action

The primary targets of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an important aspect of its study . Factors such as temperature, pH, and the presence of other molecules can significantly impact the compound’s behavior.

Preparation Methods

The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Benzoyl Group: The tetrazole ring is then attached to a benzoyl chloride derivative through a nucleophilic substitution reaction.

    Formation of Piperazine Derivative: The benzoyl-tetrazole intermediate is reacted with piperazine under controlled conditions to form the final product.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O.ClH/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLIRBPLBUEGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)N3C=NN=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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